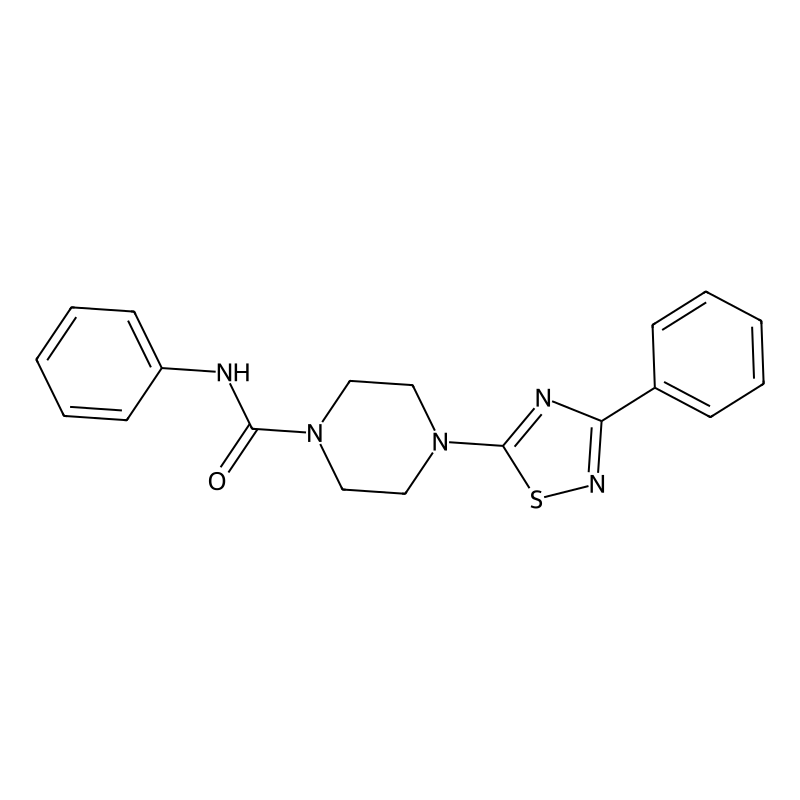JNJ-1661010

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
JNJ-1661010, also known as Takeda-25, is a selective and reversible inhibitor of fatty acid amide hydrolase, an enzyme responsible for the degradation of endocannabinoids and other fatty acid amides. The compound is characterized by its high potency, with an inhibitory concentration (IC50) of approximately 12 nM against human fatty acid amide hydrolase. It is designed to penetrate the blood-brain barrier effectively, making it active in vivo, which is critical for its potential therapeutic applications in neurological disorders .
- Endocannabinoids play a role in various physiological processes, including pain perception, mood regulation, and memory.
By inhibiting FAAH, JNJ-1661010 could potentially elevate endocannabinoid levels, leading to therapeutic effects similar to those of cannabis.
Research Findings on JNJ-1661010
While research into JNJ-1661010 is ongoing, some studies have explored its potential as a FAAH inhibitor:
The primary chemical reaction involving JNJ-1661010 is its interaction with fatty acid amide hydrolase. As a reversible inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of substrates such as anandamide and palmitoylethanolamide. This inhibition leads to increased levels of these endogenous cannabinoids in the brain, potentially enhancing their physiological effects . The compound's mechanism has been studied using liquid chromatography-electrospray ionization mass spectrometry, confirming its role as a mechanism-based substrate inhibitor .
JNJ-1661010 exhibits significant biological activity by modulating endocannabinoid signaling pathways. Its ability to inhibit fatty acid amide hydrolase leads to elevated levels of endocannabinoids, which are implicated in various physiological processes including pain modulation, appetite regulation, and mood stabilization. Preclinical studies have indicated that JNJ-1661010 may have neuroprotective effects and could be beneficial in treating conditions such as anxiety, depression, and chronic pain disorders due to its action on the endocannabinoid system .
The synthesis of JNJ-1661010 involves several key steps:
- Starting Materials: The synthesis begins with appropriate precursors that can be modified through various organic reactions.
- Chemical Modifications: A series of reactions including reductive amination and coupling reactions are employed to build the complex structure of JNJ-1661010.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
The detailed synthetic route has not been extensively documented in public literature but typically involves standard organic synthesis techniques.
JNJ-1661010 has potential applications in various therapeutic areas:
- Neurological Disorders: Due to its ability to enhance endocannabinoid levels, it may be useful in treating conditions such as anxiety, depression, and neurodegenerative diseases.
- Pain Management: The modulation of pain pathways through endocannabinoid signaling suggests potential use in chronic pain management.
- Inflammatory Conditions: Given its role in regulating inflammation through endocannabinoids, it may have applications in treating inflammatory diseases .
Studies on JNJ-1661010 have focused on its interactions with fatty acid amide hydrolase and its selectivity against other enzymes and receptors. It has shown high selectivity with minimal off-target effects at concentrations up to 10 μM. This selectivity is crucial for reducing potential side effects associated with broader-spectrum inhibitors . Additionally, interaction studies have revealed that JNJ-1661010 does not significantly inhibit cytochrome P450 enzymes or hERG channels, indicating a favorable safety profile for further development .
Several compounds exhibit structural and functional similarities to JNJ-1661010. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | IC50 (nM) | Selectivity | Key Features |
|---|---|---|---|---|
| JNJ-42165279 | 681136-29-8 | 70 | High | Covalent inhibitor of fatty acid amide hydrolase |
| JNJ-40355003 | Not available | 30 | Moderate | Increases levels of multiple fatty acid ethanolamides |
| URB597 | 177251-63-4 | 60 | Moderate | Selective inhibitor of fatty acid amide hydrolase |
| PF-3845 | 1629639-61-6 | 10 | High | Potent FAAH inhibitor with analgesic properties |
JNJ-1661010 stands out due to its exceptional potency (IC50 = 12 nM) and favorable pharmacokinetic properties that allow for effective brain penetration. Its reversible inhibition mechanism also differentiates it from some covalent inhibitors like JNJ-42165279, which may have different safety and efficacy profiles due to their irreversible nature .








